molecular formula C7H15NO3 B13557724 Methyl 2-amino-4-methoxy-3-methylbutanoate

Methyl 2-amino-4-methoxy-3-methylbutanoate

Cat. No.: B13557724
M. Wt: 161.20 g/mol
InChI Key: GRKRWEBQSGKZCN-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-methoxy-3-methylbutanoate is an organic compound with a complex structure that includes an amino group, a methoxy group, and a methyl group attached to a butanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-4-methoxy-3-methylbutanoate typically involves the esterification of 2-amino-4-methoxy-3-methylbutanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions, such as temperature control and catalyst concentration, is crucial to achieving high-quality product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically involving strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Various nucleophiles, solvents like ethanol or methanol, and sometimes heat or catalysts.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Derivatives with different functional groups replacing the amino group.

Scientific Research Applications

Methyl 2-amino-4-methoxy-3-methylbutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which Methyl 2-amino-4-methoxy-3-methylbutanoate exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the methoxy and methyl groups can influence the compound’s hydrophobicity and overall binding affinity. These interactions can modulate biochemical pathways and cellular responses.

Comparison with Similar Compounds

    Methyl 2-methoxy-3-methylbutanoate: Similar structure but lacks the amino group, leading to different reactivity and applications.

    2-amino-3-methylbutanoic acid: Similar backbone but differs in functional groups, affecting its chemical behavior and uses.

    Methyl 2-amino-3-methoxy-3-methylbutanoate hydrochloride: A hydrochloride salt form, which may have different solubility and stability properties.

Uniqueness: Methyl 2-amino-4-methoxy-3-methylbutanoate is unique due to the presence of both an amino group and a methoxy group on the same molecule, providing a combination of reactivity and functional versatility that is not commonly found in similar compounds. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C7H15NO3

Molecular Weight

161.20 g/mol

IUPAC Name

methyl 2-amino-4-methoxy-3-methylbutanoate

InChI

InChI=1S/C7H15NO3/c1-5(4-10-2)6(8)7(9)11-3/h5-6H,4,8H2,1-3H3

InChI Key

GRKRWEBQSGKZCN-UHFFFAOYSA-N

Canonical SMILES

CC(COC)C(C(=O)OC)N

Origin of Product

United States

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